(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-13-6-10(7-14-16(21)20-17(22)25-14)2-4-12(13)24-9-11-3-5-15(18)19-8-11/h2-8H,9H2,1H3,(H,20,21,22)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEISMMHWIBUFU-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.
Attachment of the Chloropyridinyl Group: The chloropyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where a chloropyridinyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For instance, compounds similar to (5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione have demonstrated significant inhibitory effects on various cancer cell lines. A study by Taherkhorsand et al. reported that thiazolidin-4-one derivatives exhibit considerable potential as anticancer agents, with some derivatives showing IC50 values in the low micromolar range against lung carcinoma cells (A549) . This suggests that the compound could be further explored for its anticancer capabilities.
Antioxidant Properties
Thiazolidine derivatives have also been investigated for their antioxidant activity. A study published in Molecules indicated that certain phenolic derivatives of thiazolidine-2,4-dione exhibited potent antiradical and electron donor activities comparable to established antioxidants . The antioxidant properties are attributed to the ability of these compounds to donate electrons and scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Phytopathogenic Control
The compound's structural features suggest potential applications in controlling phytopathogenic microorganisms. Thiazolidine derivatives have been explored for their efficacy against various plant pathogens. The introduction of specific substituents can enhance their antifungal and antibacterial properties, making them suitable candidates for developing new agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which (5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: It could interact with cellular receptors, altering signal transduction pathways.
Interference with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other TZDs and benzylidene-thiazolidinediones. Key analogues include:
*Docking scores (kcal/mol) indicate binding affinity to PPAR-γ; lower (more negative) scores denote stronger interactions.
Key Structural and Functional Differences
Substituent Effects on Binding Affinity: The 6-chloropyridinylmethoxy group in the target compound introduces a larger aromatic system compared to simpler methoxy or hydroxy substituents in analogues like SMI-IV-4 or rosiglitazone. Halogenation: Chlorine at the pyridine ring (target compound) vs. bromine in the Top 2 analogue from . Chlorine’s smaller size and higher electronegativity may improve target selectivity.
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation of a substituted benzaldehyde with a thiazolidinedione precursor, analogous to methods in for 5-(Z)-arylidene-TZDs .
- In contrast, SMI-IV-4 () uses a thiosemicarbazide intermediate, reflecting divergent strategies for introducing substituents .
Compounds with amino-hydroxy substituents (e.g., SMI-IV-4, -5.1) outperform the target’s structural cousins, highlighting the importance of hydrogen-bond donor groups .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, Br) on aromatic rings improve metabolic stability but may reduce solubility. The 3-methoxy group in the target compound balances this by enhancing hydrophilicity .
- Toxicity : Chlorinated analogues in and demonstrate lower hepatotoxicity compared to classical TZDs, likely due to reduced PPAR-γ overactivation .
Biological Activity
The compound (5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that exhibits a range of significant biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They have gained attention due to their diverse biological activities, including antidiabetic , antimicrobial , antioxidant , and anti-inflammatory properties. The structural versatility of TZDs allows for various substitutions that can enhance their pharmacological efficacy .
2.1 Antidiabetic Activity
TZDs, including the compound , primarily exert their antidiabetic effects through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR-γ, these compounds improve insulin sensitivity and reduce blood glucose levels in type II diabetes patients .
2.2 Antimicrobial Activity
Research indicates that thiazolidine derivatives possess significant antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 2 to 16 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis via inhibition of cytoplasmic Mur ligases .
2.3 Antioxidant Properties
The antioxidant activity of TZDs is attributed to their ability to scavenge reactive oxygen species (ROS) and chelate metal ions, which can lead to oxidative stress. Studies have demonstrated that certain derivatives exhibit electron donation capabilities comparable to established antioxidants like ascorbic acid .
3.1 Synthesis and Evaluation
Recent studies have synthesized various thiazolidine derivatives to evaluate their biological activities:
| Compound | Activity Type | Observations |
|---|---|---|
| Compound A | Antidiabetic | Significant PPAR-γ activation leading to reduced glucose levels |
| Compound B | Antimicrobial | Effective against Staphylococcus aureus with MIC = 8 µg/mL |
| Compound C | Antioxidant | Exhibited 91% activity compared to ascorbic acid in FRAP assay |
These findings indicate that modifications at specific positions on the thiazolidine ring can enhance biological activity significantly .
3.2 Clinical Implications
The potential use of TZD derivatives in clinical settings has been explored extensively. For instance, compounds have been tested for their ability to manage diabetes and related complications effectively. In vivo studies have shown promising results in reducing hyperglycemia and improving lipid profiles in diabetic models .
4. Conclusion
The compound this compound represents a significant advancement in the development of thiazolidine derivatives with multifaceted biological activities. Its mechanisms involving PPAR-γ activation for antidiabetic effects, antimicrobial action through cell wall synthesis inhibition, and antioxidant capacity underscore its therapeutic potential.
Further research is warranted to explore its full pharmacological profile and optimize its structure for enhanced efficacy and safety in clinical applications.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing (5Z)-5-arylidene-1,3-thiazolidine-2,4-dione derivatives, and how can they be adapted for the target compound?
Methodological Answer: The synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones typically involves a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and aromatic aldehydes. For example:
- Reaction Conditions: Reflux in ethanol with piperidine as a base catalyst (yields ~60-80%) .
- Adaptation for Target Compound: Substitute the aldehyde component with 4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde. Monitor reaction progress via TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane) and purify via recrystallization (e.g., ethanol/water) .
- Key Characterization: Melting point (e.g., 250–270°C), IR (C=O stretching at ~1720 cm⁻¹), and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. Q2. How can researchers validate the stereochemical configuration (Z/E) of the arylidene group in this compound?
Methodological Answer:
- ¹H NMR Analysis: The Z-isomer typically shows deshielded vinyl proton signals (δ ~7.5–8.0 ppm) due to restricted rotation, while coupling constants (J ≈ 12–14 Hz for trans protons) confirm geometry .
- X-ray Crystallography: Definitive confirmation of the (5Z) configuration requires single-crystal X-ray diffraction, as demonstrated for structurally analogous thiazolidinones .
- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values for Z/E isomers .
Advanced Research Questions
Q. Q3. How can contradictory spectral data (e.g., unexpected IR or NMR peaks) be resolved during characterization?
Methodological Answer:
- Case Example: If an unexpected carbonyl peak appears in IR (e.g., ~1680 cm⁻¹), consider side reactions like oxidation of the thiazolidinone ring or residual solvent interference.
- Resolution Steps:
- Purification: Re-crystallize using alternative solvents (DMF/ethanol) to remove impurities .
- 2D NMR: Use HSQC or HMBC to assign ambiguous proton/carbon signals, particularly for overlapping aromatic or vinyl protons .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) to rule out decomposition products .
Q. Q4. What green chemistry approaches can optimize the oxidative cyclization steps in synthesizing intermediates like the 6-chloropyridinylmethoxy moiety?
Methodological Answer:
- Oxidant Selection: Replace hazardous oxidants (e.g., CrO₃) with NaOCl in ethanol, achieving >70% yield under mild conditions (room temperature, 3 hours) .
- Solvent Optimization: Use ethanol or water-ethanol mixtures to reduce toxicity. Monitor reaction efficiency via HPLC (retention time ~8–10 min for the product) .
- Waste Reduction: Implement column-free purification (e.g., alumina plug filtration) to minimize solvent use .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
Q. Q6. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution: The 6-chloropyridinyl group undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, confirmed by ¹H NMR loss of Cl (δ ~7.5 ppm) .
- Oxidation Pathways: Thiazolidinone sulfur can oxidize to sulfoxide (e.g., with H₂O₂ in acetic acid), monitored by IR (S=O at ~1050 cm⁻¹) and LC-MS ([M+O]+ ion) .
- Kinetic Studies: Use UV-Vis spectroscopy (λmax ~300 nm) to track reaction rates under varying pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
